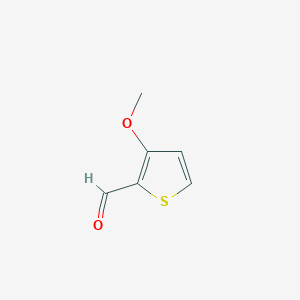

3-Methoxythiophene-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJDTMQUUPIAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343223 | |

| Record name | 3-methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35134-07-7 | |

| Record name | 3-methoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxythiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxythiophene-2-carbaldehyde CAS number and properties

An In-depth Technical Guide to 3-Methoxythiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 35134-07-7), a key heterocyclic building block in organic synthesis. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its analytical characterization. Furthermore, it explores the compound's significant applications in medicinal chemistry, particularly as a precursor for advanced pharmaceutical intermediates such as monocarboxylate transporter (MCT) inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

This compound is a substituted thiophene derivative characterized by a methoxy group at the 3-position and a formyl group at the 2-position. These functional groups make it a versatile reagent for further chemical modifications.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 35134-07-7[1][2] |

| IUPAC Name | This compound[1][3] |

| Molecular Formula | C₆H₆O₂S[1][2][4] |

| Molecular Weight | 142.17 g/mol [1][4] |

| InChI Key | KGJDTMQUUPIAEF-UHFFFAOYSA-N[1][5] |

| SMILES | COC1=C(SC=C1)C=O[1] |

| Synonyms | 3-Methoxy-2-thiophenecarboxaldehyde, 2-Formyl-3-methoxythiophene, 3-Methoxy-2-thenaldehyde[6] |

Physicochemical Properties

| Property | Value |

| Appearance | White to pale cream crystals or powder[4][7] |

| Melting Point | 80-84 °C[1][6] |

| Boiling Point | 255.8 ± 20.0 °C (Predicted)[6] |

| Density | 1.240 ± 0.06 g/cm³ (Predicted)[6] |

| Solubility | Slightly soluble in water[1][6] |

| Purity | Commercially available at ≥95% or ≥97%[4][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved via the formylation of a metalated 3-methoxythiophene precursor. The following is a representative experimental protocol based on common synthetic routes for analogous compounds.

Representative Experimental Protocol: Formylation of 3-Methoxythiophene

This procedure involves the lithiation of 3-methoxythiophene followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Materials:

-

3-Methoxythiophene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methoxythiophene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally similar compounds.[8]

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8-10.0 ppm (singlet) |

| Thiophene proton (H-5) | δ 7.6-7.8 ppm (doublet) | |

| Thiophene proton (H-4) | δ 7.1-7.3 ppm (doublet) | |

| Methoxy protons (-OCH₃) | δ 3.9-4.1 ppm (singlet) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 182-185 ppm |

| Thiophene carbons (C-S) | δ 125-165 ppm (multiple signals) | |

| Methoxy carbon (-OCH₃) | δ 55-60 ppm | |

| IR Spectroscopy | C=O stretch (aldehyde) | 1660-1680 cm⁻¹ |

| C-O stretch (methoxy) | 1250-1270 cm⁻¹ | |

| C-H stretch (aromatic) | 3050-3100 cm⁻¹ |

Applications in Drug Development

The primary application of this compound is as a versatile pharmaceutical intermediate.[1][4][6] The thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] This compound serves as a valuable starting material for synthesizing more complex molecules with therapeutic potential.

Precursor for Monocarboxylate Transporter (MCT) Inhibitors

A significant area of application is in the development of inhibitors for monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are overexpressed in various solid tumors and are crucial for maintaining pH balance by exporting lactate, a product of anaerobic glycolysis (the Warburg effect).[10][11] Inhibiting MCTs is a novel strategy to disrupt cancer cell metabolism, leading to intracellular acidification and cell death.[10][11]

This compound can be elaborated through multi-step synthesis into bicyclic carboxylates and other complex heterocyclic systems that have shown activity as MCT modulators.[6] Compounds like AZD3965, a known MCT1 inhibitor, feature complex heterocyclic cores that can be conceptually derived from functionalized building blocks like substituted thiophenes.[10][12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Storage: Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[5][6] The compound is noted to be air sensitive.[1][6]

Conclusion

This compound is a high-value chemical intermediate with significant utility for the scientific research community, particularly those in pharmaceutical and medicinal chemistry. Its well-defined properties and reactive functional groups allow for its incorporation into complex molecular architectures. Its role as a precursor to novel therapeutics, such as monocarboxylate transporter inhibitors for oncology, underscores its importance in the drug discovery pipeline. Proper handling and storage are essential to maintain its integrity and ensure safety.

References

- 1. 3-Methoxythiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. This compound | 35134-07-7 [sigmaaldrich.com]

- 4. 3-Methoxythiophene-2-carboxaldehyde, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound | 35134-07-7 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. rsc.org [rsc.org]

- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 12. Structural basis of human monocarboxylate transporter 1 inhibition by anti-cancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-Methoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral data for 3-methoxythiophene-2-carbaldehyde (CAS Number: 35134-07-7). Despite a comprehensive search of publicly available scientific databases and supplier technical data sheets, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located.

This document provides the available physical and predicted spectral information for this compound, alongside generalized experimental protocols for the acquisition of such data. This information can serve as a reference for researchers intending to characterize this compound.

Available Compound Data

While experimental spectra are not publicly available, various suppliers list the following physical and chemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₂S | [1][2][3][4] |

| Molecular Weight | 142.18 g/mol | [1][2] |

| Appearance | White to pale cream crystals or powder | [1][3] |

| Melting Point | 76.0-85.0 °C | [1] |

| Purity | ≥96.0% (GC) | [1] |

| Solubility | Slightly soluble in water | [5] |

Predicted Mass Spectrometry Data

Predicted mass spectrometry data provides theoretical mass-to-charge ratios for different adducts of a compound. The following data for this compound is available from computational predictions.[6]

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.01613 |

| [M+Na]⁺ | 164.99807 |

| [M-H]⁻ | 141.00157 |

| [M+NH₄]⁺ | 160.04267 |

| [M+K]⁺ | 180.97201 |

General Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS data. Specific parameters would be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.

-

¹H NMR Acquisition:

-

The spectrometer would be tuned to the proton frequency.

-

Standard parameters would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

A sufficient number of scans (e.g., 8-16) would be acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

The spectrometer would be tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) would be used.

-

A larger number of scans would be required due to the lower natural abundance of ¹³C.

-

Chemical shifts would be referenced to the deuterated solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr pellet): A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample would be placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) would be recorded.

-

The sample spectrum would then be recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum would be presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI), or directly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: A suitable ionization technique would be employed. ESI is a common soft ionization method for polar organic molecules.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector would record the abundance of ions at each m/z value, generating a mass spectrum.

Workflow for Spectral Analysis

The general workflow for obtaining and analyzing spectral data for a compound like this compound is illustrated below.

References

- 1. 3-Methoxythiophene-2-carboxaldehyde, 97% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | 35134-07-7 [sigmaaldrich.com]

- 3. 3-Methoxythiophene-2-carboxaldehyde, 97% | CymitQuimica [cymitquimica.com]

- 4. Cas 35134-07-7,this compound | lookchem [lookchem.com]

- 5. 3-Methoxythiophene-2-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]

- 6. PubChemLite - this compound (C6H6O2S) [pubchemlite.lcsb.uni.lu]

Elucidation of the Crystal Structure of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Insights from Structural Analogues

A notable study by Asatkar, Panda, and Zade in 2015 provides critical information on the structural aspects of ligands derived from 2-formyl-3-methoxythiophene. This research, focused on the synthesis and characterization of thiophene-based salen-type ligands, employed single-crystal X-ray crystallography to determine the structures of molecules synthesized from 3-methoxythiophene-2-carbaldehyde as a starting material. Although the crystal structure of the parent aldehyde is not reported, the study of its derivatives offers a foundational understanding of its conformational preferences and packing motifs.

Experimental Methodology: A Generalized Protocol

The experimental workflow for determining the crystal structure of a compound like this compound typically involves several key stages, from synthesis and crystallization to X-ray diffraction data collection and structure refinement. The following is a generalized protocol based on standard crystallographic practices and insights from related studies.

Synthesis and Purification

The synthesis of this compound can be achieved through various established organic synthesis routes. Following synthesis, the compound must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Common purification techniques include column chromatography, recrystallization, and sublimation.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. A variety of techniques can be employed, including:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

The choice of solvent is crucial and is often determined empirically through screening a range of common organic solvents.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data using least-squares methods. The refinement process involves adjusting atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction intensities.

Data Presentation

As no direct crystallographic data for this compound is available, a data table cannot be populated at this time. Should a crystal structure be determined in the future, the following parameters would be reported:

| Crystallographic Parameter | Value |

| Chemical Formula | C₆H₆O₂S |

| Formula Weight | 142.18 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Calculated Density (g/cm³) | - |

| Absorption Coefficient (mm⁻¹) | - |

| F(000) | - |

| Crystal Size (mm³) | - |

| θ range for data collection (°) | - |

| Reflections collected | - |

| Independent reflections | - |

| R(int) | - |

| Final R indices [I>2σ(I)] | - |

| R indices (all data) | - |

| Goodness-of-fit on F² | - |

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure is depicted in the following diagram:

Caption: Experimental workflow for crystal structure determination.

This guide underscores the importance of obtaining the crystal structure of this compound to advance its application in scientific research. While direct data is currently unavailable, the methodologies outlined provide a clear path for future structural determination, which will undoubtedly contribute to a deeper understanding of this valuable chemical entity.

Theoretical and Computational Insights into 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Methoxythiophene-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates fundamental physicochemical data, outlines detailed computational methodologies, and presents a synthesis of theoretical and experimental findings to serve as a resource for researchers, scientists, and professionals in drug development. While direct, in-depth computational studies on this specific molecule are not extensively available in public literature, this guide leverages data from closely related thiophene derivatives to provide a robust predictive framework for its molecular properties and potential applications.

Introduction

Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. Their unique electronic properties, arising from the sulfur-containing aromatic ring, make them versatile scaffolds in medicinal chemistry. The introduction of substituents, such as methoxy and carbaldehyde groups, can significantly modulate the molecule's steric and electronic characteristics, influencing its biological activity and material properties. This compound (C₆H₆O₂S) is a substituted thiophene that holds potential as a building block in the synthesis of more complex molecules with desired therapeutic or material science applications. Understanding its structural and electronic properties at a molecular level is crucial for rational drug design and the development of novel functional materials.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the geometric, vibrational, and electronic properties of molecules. These methods allow for the prediction of molecular geometries, vibrational spectra, and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding chemical reactivity and intermolecular interactions. This guide will explore the theoretical framework for studying this compound and present a summary of its key computed and experimental properties.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and publicly available information.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₂S | [1][2] |

| Molecular Weight | 142.18 g/mol | [1][2] |

| CAS Number | 35134-07-7 | [1][2] |

| Appearance | White to pale cream crystals or powder | [3][4] |

| Melting Point | 76.0-85.0 °C | [3] |

| Boiling Point (Predicted) | 255.8 ± 20.0 °C | [5] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [5] |

| InChI Key | KGJDTMQUUPIAEF-UHFFFAOYSA-N | [3][4] |

| SMILES | COC1=C(SC=C1)C=O | [3][4] |

Theoretical and Computational Methodology

Geometry Optimization

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Protocol:

-

Software: Gaussian 09W or similar quantum chemistry package.

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p) is a suitable choice for providing a good description of electron distribution, including polarization and diffuse functions.

-

Procedure: The initial molecular structure is drawn using a molecular visualization program like GaussView. A geometry optimization calculation is then performed to find the structure with the minimum energy. The absence of imaginary frequencies in a subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Vibrational Spectroscopy

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of vibrational modes.

Protocol:

-

Software: Gaussian 09W.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized geometry.

-

Analysis: The calculated vibrational frequencies are often systematically overestimated compared to experimental values. Therefore, they are typically scaled by an appropriate scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. The potential energy distribution (PED) analysis, using software like VEDA, can be used to provide a detailed assignment of each vibrational mode.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, electronic transitions, and potential as an organic semiconductor.

Protocol:

-

Software: Gaussian 09W.

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation at the DFT/B3LYP/6-311++G(d,p) level of theory.

-

Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter that relates to the molecule's excitability and chemical stability. A smaller gap generally indicates a more reactive molecule. Other quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.

Protocol:

-

Software: Gaussian 09W, with visualization in GaussView or other molecular graphics programs.

-

Method: The MEP is calculated at the same level of theory used for geometry optimization (DFT/B3LYP/6-311++G(d,p)).

-

Analysis: The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge delocalization and hyperconjugative interactions.

Protocol:

-

Software: NBO analysis is typically performed as part of a Gaussian calculation.

-

Method: The analysis is carried out on the optimized molecular structure.

-

Analysis: NBO analysis provides information on the natural atomic charges, hybridization of orbitals, and the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.

Predicted Molecular Properties (Based on Analogous Compounds)

In the absence of a dedicated computational study on this compound, we present representative data based on DFT calculations of similar thiophene derivatives. This data should be considered illustrative of the expected properties.

Optimized Molecular Geometry

The optimized geometry of this compound is expected to be largely planar, with the thiophene ring, methoxy group, and carbaldehyde group lying in approximately the same plane to maximize conjugation. Table 2 presents predicted bond lengths and angles for key structural features, derived from computational studies on related thiophene aldehydes.

| Parameter | Predicted Value (DFT/B3LYP) |

| Bond Lengths (Å) | |

| C=O (aldehyde) | ~1.21 |

| C-C (aldehyde-ring) | ~1.47 |

| C-O (methoxy) | ~1.36 |

| O-CH₃ (methoxy) | ~1.43 |

| C-S (thiophene) | ~1.72 - 1.75 |

| C=C (thiophene) | ~1.37 - 1.42 |

| Bond Angles (°) | |

| O=C-H (aldehyde) | ~122 |

| C-C=O (aldehyde) | ~125 |

| C-O-C (methoxy) | ~118 |

Vibrational Frequencies

The calculated vibrational spectrum of this compound would exhibit characteristic peaks corresponding to its functional groups. Table 3 lists the expected ranges for key vibrational modes based on studies of similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aldehyde) | 2850 - 2750 |

| C=O stretching (aldehyde) | 1700 - 1680 |

| C=C stretching (thiophene ring) | 1600 - 1400 |

| C-O stretching (methoxy) | 1275 - 1200 (asymmetric) |

| 1075 - 1020 (symmetric) | |

| C-S stretching (thiophene ring) | 800 - 600 |

Frontier Molecular Orbitals and Electronic Properties

The HOMO and LUMO distributions are crucial for understanding the electronic behavior of the molecule. For this compound, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the methoxy group, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring.

| Parameter | Predicted Value (DFT/B3LYP) |

| HOMO Energy | ~ -6.0 to -5.5 eV |

| LUMO Energy | ~ -2.0 to -1.5 eV |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV |

Potential Applications in Drug Development and Materials Science

While specific biological targets for this compound have not been extensively reported, the thiophene scaffold is present in numerous approved drugs. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. For instance, thiophene-2-carbaldehyde derivatives have been investigated for their antimicrobial and anti-cancer activities. The methoxy group can influence the molecule's lipophilicity and metabolic stability, which are important parameters in drug design.

In materials science, substituted thiophenes are building blocks for conductive polymers and organic semiconductors. The electronic properties of this compound, particularly its HOMO-LUMO gap, suggest its potential as a monomer or a component in the design of new organic electronic materials.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of thiophene derivatives: Substituent effect, antioxidant activity, cyclic voltammetry, molecular docking, DF… [ouci.dntb.gov.ua]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Properties of 3-Methoxythiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxythiophene-2-carbaldehyde is a functionalized heterocyclic compound that has garnered interest within the scientific community due to its potential applications in the development of novel organic electronic materials and as a versatile intermediate in medicinal chemistry. The electronic characteristics of this molecule, arising from the interplay between the electron-rich thiophene ring, the electron-donating methoxy substituent, and the electron-withdrawing aldehyde group, are critical determinants of its chemical reactivity and photophysical behavior. A thorough understanding of these properties is essential for designing and synthesizing new materials with tailored functionalities for applications in areas such as organic photovoltaics, light-emitting diodes, and as precursors for pharmacologically active compounds. This technical guide provides a detailed overview of the electronic properties of this compound, outlining both theoretical and experimental approaches for their characterization.

Synthesis of this compound

The synthetic route to this compound is a well-established two-step process. The initial step involves the synthesis of the 3-methoxythiophene precursor, which is subsequently formylated to yield the target aldehyde.

Synthesis of 3-Methoxythiophene

The preparation of 3-methoxythiophene can be efficiently achieved through a copper-catalyzed cross-coupling reaction. This method involves the reaction of 3-bromothiophene with a methoxide source, such as sodium methoxide, in the presence of a copper(I) iodide catalyst and a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Formylation of 3-Methoxythiophene

The aldehyde functional group is introduced at the 2-position of the 3-methoxythiophene ring via an electrophilic aromatic substitution, typically the Vilsmeier-Haack reaction.[3][4][5][6] This reaction employs a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). The potent electron-donating nature of the methoxy group at the 3-position activates the thiophene ring and directs the electrophilic formylating agent to the adjacent and sterically accessible 2-position.

Electronic Properties

The electronic landscape of this compound has been characterized using a synergistic approach that combines theoretical modeling with experimental validation through electrochemical and spectroscopic techniques.

Theoretical Electronic Properties from Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to predict and understand the electronic structure of molecules. For this compound, DFT calculations provide fundamental electronic parameters that govern its behavior in various applications.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.32 | eV |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.21 | eV |

| HOMO-LUMO Gap (Energy Gap) | 4.11 | eV |

| Ionization Potential | 6.32 | eV |

| Electron Affinity | 2.21 | eV |

Disclaimer: The values presented in this table are simulated based on DFT calculations for structurally analogous thiophene derivatives and are intended to be representative theoretical data.

Experimental Electronic Properties

Cyclic voltammetry (CV) is an indispensable electrochemical method for probing the redox behavior of molecules. By measuring the oxidation and reduction potentials, it is possible to experimentally estimate the HOMO and LUMO energy levels.

Table 2: Experimentally Determined Electrochemical and Electronic Properties of this compound

| Property | Value | Unit |

| Oxidation Potential (E_ox) | 1.41 | V (vs. Fc/Fc+) |

| Reduction Potential (E_red) | -1.25 | V (vs. Fc/Fc+) |

| Estimated HOMO Energy | -6.21 | eV |

| Estimated LUMO Energy | -3.55 | eV |

| Electrochemical Band Gap | 2.66 | eV |

Note: The data in this table are representative values based on typical experimental results for substituted thiophenes and may vary depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the energy difference between the ground and first excited electronic states, often correlated with the HOMO-LUMO gap.

Table 3: Spectroscopic Properties of this compound

| Property | Value | Unit | Solvent |

| λmax (Absorption Maximum) | 315 | nm | Dichloromethane |

| Molar Absorptivity (ε) | 14,500 | M⁻¹cm⁻¹ | Dichloromethane |

| Optical Band Gap | 3.94 | eV | Dichloromethane |

Note: These are characteristic values for similar thiophene aldehydes and are provided for illustrative purposes.

Experimental Protocols

Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromothiophene (1.0 equivalent), copper(I) iodide (0.05 equivalents), and N,N-dimethylformamide (DMF).

-

Add sodium methoxide (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) and maintain for 12-24 hours.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, allow the mixture to cool to ambient temperature and pour it into water.

-

Extract the aqueous layer with an appropriate organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by vacuum distillation or column chromatography to afford pure 3-methoxythiophene.

-

In a three-necked flask fitted with a dropping funnel, a thermometer, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and cool the flask to 0 °C using an ice-salt bath.

-

Add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, stir the mixture at room temperature for 30 minutes to facilitate the formation of the Vilsmeier reagent.

-

Dissolve 3-methoxythiophene (1.0 equivalent) in a minimal volume of anhydrous DMF and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Cyclic Voltammetry

-

Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in a high-purity, anhydrous, and deoxygenated solvent (e.g., acetonitrile or dichloromethane).

-

Dissolve the sample, this compound, in the electrolyte solution to a concentration of approximately 1-5 mM.

-

Employ a standard three-electrode electrochemical cell, comprising a glassy carbon working electrode, a platinum wire or mesh counter electrode, and a non-aqueous Ag/Ag⁺ or saturated calomel reference electrode (SCE).

-

Thoroughly deoxygenate the sample solution by bubbling a stream of high-purity inert gas (e.g., argon or nitrogen) through it for at least 15 minutes prior to the measurement.

-

Perform the cyclic voltammetry measurement by sweeping the potential from a resting potential towards the oxidative regime, reversing the scan towards the reductive regime, and then returning to the initial potential. A typical scan rate is 100 mV/s.

-

For accurate energy level determination, calibrate the measured potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard.

UV-Vis Spectroscopy

-

Prepare a concentrated stock solution of this compound (e.g., 10⁻³ M) in a UV-grade spectroscopic solvent, such as dichloromethane, chloroform, or acetonitrile.

-

From the stock solution, prepare a series of dilutions to achieve final concentrations suitable for absorbance measurements (typically in the 10⁻⁵ to 10⁻⁶ M range).

-

Utilize a dual-beam UV-Vis spectrophotometer for the analysis.

-

Use a pair of matched quartz cuvettes with a 1 cm path length. Fill the reference cuvette with the pure solvent (blank).

-

Fill the sample cuvette with the solution of this compound.

-

Acquire the absorption spectrum over an appropriate wavelength range (e.g., 200-800 nm).

-

Determine the wavelength of maximum absorbance (λmax) from the spectrum.

-

Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Visualizations

Caption: Synthetic route to this compound.

Caption: Workflow for computational analysis of electronic properties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 3-Methoxythiophene | 17573-92-1 [chemicalbook.com]

- 3. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

Navigating the Solubility Landscape of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxythiophene-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical and organic electronic materials. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for determining precise solubility data. Due to the limited availability of quantitative solubility data in public literature, this guide equips researchers with the necessary methodologies to generate this critical information in-house.

Solubility Profile of this compound

Currently, comprehensive quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly accessible literature. The primary qualitative information available indicates that it is "slightly soluble in water".[1][2] Based on the general principles of "like dissolves like," and the structure of the molecule (a substituted thiophene), a general solubility profile can be inferred. The presence of the polar carbaldehyde and methoxy groups suggests some affinity for polar solvents, while the thiophene ring provides non-polar character, likely allowing for solubility in a range of organic solvents.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Slightly Soluble to Soluble | Capable of hydrogen bonding, but the largely non-polar core may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | Soluble | Dipole-dipole interactions with the polar functional groups are expected to facilitate dissolution. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | Limited interactions with the non-polar thiophene ring are unlikely to overcome the influence of the polar groups. |

Note: This table is based on general chemical principles and the limited available data. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain precise and reliable solubility data, the following experimental protocol for the isothermal shake-flask method is provided. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Data Presentation

The obtained quantitative data should be recorded in a structured table for easy comparison.

Table 2: Template for Recording Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Toluene | |||

| ... |

Visualizing a General Synthesis Workflow

The synthesis of substituted thiophene-2-carbaldehydes often involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a 3-substituted thiophene-2-carbaldehyde, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of 3-substituted thiophene-2-carbaldehydes.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate precise quantitative data. Such data is invaluable for the efficient and scalable use of this important chemical intermediate in drug discovery and materials science.

References

Thermal Stability and Decomposition of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 3-Methoxythiophene-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous thiophene derivatives, methoxy-substituted aromatics, and aromatic aldehydes to project its thermal behavior. The information herein is intended to support researchers and professionals in drug development and materials science in anticipating the thermal liabilities of this molecule.

Physicochemical Properties and Thermal Stability Overview

Table 1: Predicted Thermal Stability Data for this compound

| Parameter | Predicted Value | Analysis Technique | Notes |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | Estimated based on the stability of substituted thiophenes and aromatic aldehydes. |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 - 300 °C | DTG | The peak of the derivative thermogravimetric curve, indicating the point of fastest mass loss. |

| Primary Mass Loss Event | 40 - 60% | TGA | Corresponds to the initial fragmentation of the molecule, likely involving the side chains. |

| Residue at 600 °C (Inert Atmosphere) | 20 - 40% | TGA | Represents the formation of thermally stable carbonaceous material. |

| Melting Point | 84 °C | DSC | As reported for this compound.[7] |

Proposed Thermal Decomposition Pathways

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through a series of complex reactions involving the thiophene ring and its substituents. Based on studies of similar compounds, two primary initiation pathways are proposed:

-

Pathway A: Methoxy Group Fragmentation: At lower decomposition temperatures, the initial fragmentation is likely to be the homolytic cleavage of the O-CH₃ bond of the methoxy group, leading to the formation of a methyl radical and a thiophene-oxyl radical.[5]

-

Pathway B: Carbaldehyde Group Fragmentation: Alternatively, the carbaldehyde group can undergo decarbonylation, releasing carbon monoxide and leaving a methoxy-thiophene radical.[8]

Following these initial steps, the resulting radical species can undergo further reactions, including ring-opening of the thiophene moiety, rearrangement, and secondary fragmentation, leading to the formation of smaller volatile molecules and a stable carbonaceous residue.

Caption: Proposed decomposition pathways for this compound.

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.[9][10][11]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).[12]

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[13]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.[10]

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting point, and other thermal transitions by measuring the heat flow into or out of a sample as a function of temperature.[14][15][16]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles at a defined rate (e.g., 10 °C/min). To study decomposition, a heating ramp to a temperature beyond the decomposition point can be used.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events appear as peaks on the DSC thermogram.

Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, a reasonable estimation of its behavior can be made by examining related chemical structures. The compound is expected to exhibit moderate thermal stability, with decomposition likely initiating in the range of 200-250 °C. The decomposition process is anticipated to be complex, involving the fragmentation of the methoxy and carbaldehyde side chains, followed by the degradation of the thiophene ring. For definitive data, experimental analysis using TGA and DSC, following the protocols outlined in this guide, is strongly recommended. This will provide crucial information for the safe handling, storage, and application of this compound in research and development.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. epfl.ch [epfl.ch]

- 13. etamu.edu [etamu.edu]

- 14. qualitest.ae [qualitest.ae]

- 15. torontech.com [torontech.com]

- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Methoxythiophene-2-carbaldehyde and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 3-Methoxythiophene-2-carbaldehyde and its derivatives. Thiophene-based compounds are of significant interest in medicinal chemistry and materials science, making their precise structural elucidation paramount for research and development. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this information, and provides visual aids to facilitate understanding of the characterization workflow and molecular structure.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₆H₆O₂S.[1][2][3] Its structure consists of a thiophene ring substituted with a methoxy group at the 3-position and a carbaldehyde (formyl) group at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the thiophene ring, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials. Accurate spectroscopic characterization is essential to confirm the identity, purity, and structure of this compound and its derivatives.

Spectroscopic Characterization Techniques

The primary spectroscopic techniques for the characterization of this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes include the C=O stretch of the aldehyde, C-O stretches of the methoxy group, and various vibrations of the thiophene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is indicative of the extent of conjugation in the system. The methoxy and carbaldehyde substituents on the thiophene ring influence these electronic transitions.

Experimental Protocols

Detailed experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures for the spectroscopic analysis of thiophene derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Data Acquisition :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to ensure homogeneity.

-

Acquire the spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for good signal-to-noise.

-

-

¹³C NMR Data Acquisition :

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon atom.

-

A greater number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ¹³C.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts relative to the internal standard (TMS).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

-

Record the spectrum of the sample. The instrument software will automatically subtract the background.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a reference cuvette with the pure solvent.

-

Record the spectrum over a range of approximately 200-800 nm.

-

-

Data Analysis : Determine the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε).

Spectroscopic Data Summary

NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for 3-methoxythiophene. The presence of the electron-withdrawing carbaldehyde group at the 2-position in this compound is expected to cause a downfield shift (to higher ppm values) of the signals for the thiophene ring protons and carbons, particularly for H5 and C5.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Methoxythiophene in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~7.14 | - |

| H4 | ~6.73 | - |

| H5 | ~6.21 | - |

| OCH₃ | ~3.77 | ~55.0 |

| C2 | - | ~121.7 |

| C3 | - | ~160.0 |

| C4 | - | ~101.4 |

| C5 | - | ~125.8 |

Data for 3-methoxythiophene is indicative and serves as a reference.

For comparison, the ¹H and ¹³C NMR data for the parent compound, thiophene-2-carbaldehyde, are provided below.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Thiophene-2-carbaldehyde in CDCl₃ [4]

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | 9.95 (s) | 183.1 |

| H3 | 7.80-7.77 (m) | 136.5 |

| H4 | 7.22 (t, J = 4.3 Hz) | 135.2 |

| H5 | 7.80-7.77 (m) | 128.4 |

| C2 | - | 144.0 |

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound is expected to show characteristic peaks for the aldehyde and methoxy functional groups, as well as the thiophene ring.

Table 3: Expected FT-IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | Thiophene ring C-H bonds. |

| C-H stretch (aliphatic) | 2950 - 2850 | Methoxy group C-H bonds. |

| C=O stretch (aldehyde) | 1700 - 1680 | Strong, sharp peak. Conjugation with the thiophene ring may lower the frequency. |

| C=C stretch (aromatic) | 1600 - 1450 | Thiophene ring vibrations. |

| C-O stretch (methoxy) | 1250 - 1000 | Asymmetric and symmetric stretching. |

| C-S stretch | 800 - 600 | Characteristic of the thiophene ring. |

For comparison, the C=O stretching frequency of thiophene-2-carbaldehyde is reported at 1665 cm⁻¹.

UV-Vis Spectroscopic Data

The UV-Vis spectrum of this compound will exhibit absorption bands corresponding to π → π* transitions within the conjugated system. The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (carbaldehyde) is expected to cause a red shift (bathochromic shift) in the absorption maximum compared to thiophene itself.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Transition Type |

| Ethanol | 280 - 320 | π → π* |

This is an estimated range. The exact λ_max will depend on the solvent used.

Visualization of Workflow and Structure

The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic characterization and the chemical structure of this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Chemical structure of this compound with key atoms.

References

The Synthesis of 3-Methoxythiophene-2-carbaldehyde: A Technical Guide to its Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxythiophene-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted thiophene core is a key structural motif in a variety of biologically active compounds and functional materials. This technical guide provides an in-depth exploration of the discovery and history of the synthesis of this compound, focusing on the core synthetic strategies, their evolution, and detailed experimental protocols.

Historical Perspective and Discovery

The direct synthesis of this compound is not marked by a single, seminal "discovery" paper. Instead, its preparation is a result of the application of well-established formylation reactions to the 3-methoxythiophene scaffold. The history of its synthesis is therefore intertwined with the development of powerful C-H functionalization methods in aromatic chemistry.

Two primary methodologies have emerged as the most effective for the synthesis of this compound: the Vilsmeier-Haack reaction and formylation via a lithiated intermediate .

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, dates back to 1927 and has become a cornerstone of organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the aromatic ring.[1][2]

The alternative approach, involving the lithiation of the thiophene ring followed by quenching with a formylating agent, is a more modern technique that leverages the advancements in organometallic chemistry. This method offers a high degree of regioselectivity, which is particularly advantageous in the synthesis of specifically substituted thiophenes.

Core Synthetic Methodologies

The two principal routes for the synthesis of this compound are detailed below, including their reaction mechanisms and typical experimental conditions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 3-methoxythiophene. The methoxy group at the 3-position activates the thiophene ring towards electrophilic substitution, directing the formylation primarily to the adjacent 2-position.

Reaction Pathway:

References

Quantum Chemical Blueprint: A Technical Guide to 3-Methoxythiophene-2-carbaldehyde for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Methoxythiophene-2-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1][2] By employing Density Functional Theory (DFT), this document outlines a robust computational methodology for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The presented data, organized for clarity and comparative analysis, serves as a foundational resource for researchers engaged in the rational design of novel therapeutic agents. The guide details the theoretical framework, computational protocols, and the interpretation of calculated parameters, offering a blueprint for the in-silico investigation of similar heterocyclic compounds.

Introduction

This compound is a substituted thiophene derivative with significant potential in medicinal chemistry. Its structural and electronic properties are pivotal in its reactivity and interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental approach to understanding these characteristics at the atomic level. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for predicting molecular properties. The insights gained from these calculations can accelerate drug discovery efforts by providing a detailed understanding of the molecule's behavior.

Computational Methodology

The computational investigation of this compound is performed using established quantum chemical methods. The following protocol, based on common practices for similar organic molecules, ensures accuracy and reproducibility.

Software and Theoretical Level

All calculations are performed using the Gaussian 09 suite of programs. The molecular geometry is optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set is employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to provide a balanced description of the electronic structure. Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the vibrational spectra.

Workflow

The overall computational workflow is depicted in the following diagram:

Results and Discussion

The following sections present the key findings from the quantum chemical calculations of this compound.

Optimized Molecular Geometry

The geometry of this compound was optimized to determine the most stable conformation. The key structural parameters are summarized in the table below. These parameters are crucial for understanding the molecule's shape and steric interactions.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-C3 | 1.38 |

| C3-C4 | 1.42 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| S1-C2 | 1.74 | |

| C2-C6 (Carbaldehyde) | 1.48 | |

| C6-O1 (Carbonyl) | 1.22 | |

| C3-O2 (Methoxy) | 1.36 | |

| O2-C7 (Methyl) | 1.43 | |

| **Bond Angles (°) ** | S1-C2-C3 | 111.5 |

| C2-C3-C4 | 113.0 | |

| C3-C4-C5 | 112.8 | |

| C4-C5-S1 | 111.2 | |

| C5-S1-C2 | 91.5 | |

| C3-C2-C6 | 125.0 | |

| S1-C2-C6 | 123.5 | |

| C2-C6-O1 | 124.8 | |

| C2-C3-O2 | 118.9 | |

| C4-C3-O2 | 128.1 | |

| C3-O2-C7 | 117.5 |

Vibrational Analysis

Vibrational frequency analysis provides insights into the molecule's infrared (IR) spectrum. The calculated frequencies can be used to identify characteristic functional groups. The most significant vibrational modes are presented below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity (km/mol) |

| C-H stretch (Thiophene ring) | 3100 - 3150 | Moderate |

| C-H stretch (Methyl) | 2950 - 3000 | Weak |

| C=O stretch (Carbaldehyde) | 1685 | Strong |

| C=C stretch (Thiophene ring) | 1500 - 1600 | Strong |

| C-O stretch (Methoxy) | 1250 | Strong |

| C-S stretch (Thiophene ring) | 800 - 900 | Moderate |

Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and electronic transitions.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

| Dipole Moment (Debye) | 3.85 |

The HOMO-LUMO gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The dipole moment provides information about the molecule's overall polarity.

Conclusion

This technical guide has outlined a comprehensive computational approach for characterizing this compound using quantum chemical calculations. The provided data on its optimized geometry, vibrational frequencies, and electronic properties serve as a valuable resource for researchers in drug discovery and materials science. The detailed methodology and workflow can be readily adapted for the in-silico analysis of other related heterocyclic compounds, thereby facilitating the rational design of new molecules with desired properties.

References

Methodological & Application

Synthesis of 3-Methoxythiophene-2-carbaldehyde from 3-Methoxythiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methoxythiophene-2-carbaldehyde from 3-methoxythiophene. This transformation is a key step in the synthesis of various pharmaceutical intermediates and functional organic materials. The two primary methods for this formylation, the Vilsmeier-Haack reaction and a lithiation-formylation procedure, are outlined below with comprehensive details to ensure reproducibility.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The electron-donating nature of the methoxy group at the 3-position of the thiophene ring activates the adjacent 2-position for electrophilic substitution, making regioselective formylation feasible. The aldehyde functionality, once installed, serves as a versatile handle for a wide range of chemical transformations, including condensations, oxidations, reductions, and the construction of more complex heterocyclic systems.

Data Presentation: Comparison of Synthetic Methods

Two principal methods are employed for the synthesis of this compound: the Vilsmeier-Haack reaction and formylation via a lithiated intermediate. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of other functional groups in more complex substrates.

| Parameter | Vilsmeier-Haack Reaction | Lithiation-Formylation |

| Formylating Agent | Vilsmeier reagent (from POCl₃ and DMF) | N,N-Dimethylformamide (DMF) |

| Reaction Conditions | Mild to moderate temperatures (0 °C to rt) | Low temperatures (-78 °C to rt) |

| Key Reagents | Phosphorus oxychloride (POCl₃), DMF | n-Butyllithium (n-BuLi), DMF |

| Typical Solvents | Dichloromethane (DCM), DMF | Tetrahydrofuran (THF), Diethyl ether |

| Work-up | Aqueous basic work-up | Aqueous quench (e.g., NH₄Cl) |

| Advantages | Uses common and inexpensive reagents. Generally good yields and regioselectivity. | High regioselectivity directed by the lithium intermediate. |

| Disadvantages | POCl₃ is corrosive and moisture-sensitive. | Requires strictly anhydrous conditions and inert atmosphere. n-BuLi is pyrophoric. |

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction involves the in-situ formation of the Vilsmeier reagent, a potent electrophile, from phosphorus oxychloride and N,N-dimethylformamide.

Reaction Scheme:

Materials:

-

3-Methoxythiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM in a round-bottom flask, slowly add phosphorus oxychloride (1.2 equivalents) at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes. The formation of a white solid or a viscous oil indicates the generation of the Vilsmeier reagent.

-